8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-9-4-3-5-11(13-2)10(9)8-12/h3-5H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVUTUTWHAURLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274911 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-8-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-30-7, 22199-39-9 | |
| Record name | 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073903307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-8-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8K8BXI9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 8 Methoxy 2 Methyl 1,2,3,4 Tetrahydroisoquinoline and Analogs
Retrosynthetic Strategies for the Tetrahydroisoquinoline Core
Retrosynthetic analysis of 8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline reveals several key disconnections that form the basis for its synthesis. The most common strategies involve breaking the C1-N2 and C4a-C8a bonds, or the N2-C3 and C1-C8a bonds. These disconnections lead to precursors such as β-arylethylamines and carbonyl compounds or their equivalents, which are readily available starting materials.
A primary retrosynthetic pathway for the 1,2,3,4-tetrahydroisoquinoline (B50084) core involves the disconnection of the bond between the nitrogen atom and the C1 carbon, leading back to a substituted β-phenylethylamine and a one-carbon electrophile, typically an aldehyde or its equivalent. This approach is fundamental to the Pictet-Spengler reaction. Another significant strategy is the disconnection of the C4a-C5 bond, which suggests an intramolecular cyclization of an N-acyl-β-phenylethylamine, a key step in the Bischler-Napieralski reaction followed by reduction. These classical approaches have been refined and adapted to create complex and stereochemically defined tetrahydroisoquinolines.
Classical and Modern Approaches in Ring Formation
The construction of the tetrahydroisoquinoline ring system can be achieved through several powerful and versatile chemical reactions. These methods have been continuously refined to improve yields, substrate scope, and stereocontrol.
Pictet–Spengler Cyclization Variants
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring. arkat-usa.org For the synthesis of this compound, this would typically involve the reaction of 2-(3-methoxyphenyl)ethylamine with formaldehyde (B43269), followed by N-methylation.
Modern variants of the Pictet-Spengler reaction have expanded its utility. These include the use of milder reaction conditions, asymmetric catalysts to induce stereoselectivity, and solid-phase synthesis techniques. nih.gov For instance, microwave-assisted Pictet-Spengler reactions have been shown to accelerate the reaction and improve yields. rsc.org The development of tandem reactions, combining the Pictet-Spengler cyclization with other transformations like Michael additions or ring-closing metathesis, has enabled the construction of highly complex polycyclic architectures in a few steps. nih.gov
Bischler–Napieralski Cyclization and Subsequent Reduction
The Bischler-Napieralski reaction is another classical and widely used method for constructing the tetrahydroisoquinoline skeleton. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgresearchgate.net This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.
For the synthesis of this compound, the process would start with the acylation of 2-(3-methoxyphenyl)ethylamine, followed by the Bischler-Napieralski cyclization and subsequent reduction of the resulting imine and N-methylation. The choice of reducing agent in the final step can influence the stereochemical outcome, and various hydrides or catalytic hydrogenation methods are employed. clockss.org Modified Bischler-Napieralski conditions, such as those using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2,6-lutidine, have been developed to effect cyclization under milder conditions, which is particularly useful for sensitive substrates. thieme-connect.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgthieme-connect.com Several MCRs have been developed for the synthesis of tetrahydroisoquinolines, offering advantages in terms of efficiency, atom economy, and structural diversity. nih.govacs.org
One such strategy involves the reaction of a dihydroisoquinoline, a carboxylic acid, and an alkynyl ether to generate substituted tetrahydroisoquinolines. nih.govacs.org Another approach utilizes an olefin difunctionalization reaction where a nitrogen-centered radical adds to a double bond, followed by a [4+2] annulation to form the tetrahydroisoquinoline ring. thieme-connect.com These MCRs provide rapid access to a wide range of structurally diverse tetrahydroisoquinoline derivatives from simple and readily available precursors. acs.org
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric methods for the synthesis of tetrahydroisoquinolines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Enantioselective Catalysis in Tetrahydroisoquinoline Derivatization
Enantioselective catalysis has been successfully applied to the synthesis of chiral tetrahydroisoquinolines. Transition-metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines or enamines is a direct and efficient method for producing enantiopure THIQs. mdpi.com Catalysts based on iridium, rhodium, and ruthenium with chiral ligands have shown high efficiency and enantioselectivity in these transformations. mdpi.comrsc.org
Chiral Auxiliary Approaches
The asymmetric synthesis of tetrahydroisoquinolines, including this compound, frequently employs chiral auxiliaries to control stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
One prominent strategy involves the use of sulfinamides, such as Ellman's chiral auxiliary (tert-butylsulfinamide). This approach has been successfully applied to the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The synthesis begins with the condensation of a β-arylethylamine with an aldehyde to form a chiral N-sulfinyl imine. The subsequent addition of a Grignard reagent to this imine is highly diastereoselective, with the stereochemical outcome directed by the bulky tert-butylsulfinyl group. The auxiliary is then cleaved under acidic conditions to yield the chiral 1-substituted tetrahydroisoquinoline. researchgate.net
Another widely used class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine. In this method, pseudoephedrine is first converted into an amide by reacting with a carboxylic acid derivative. Deprotonation of the α-carbon of the carbonyl group with a strong, non-nucleophilic base generates a chiral enolate. The subsequent alkylation of this enolate occurs with high diastereoselectivity, as the auxiliary shields one face of the enolate. The steric hindrance provided by the methyl group of the pseudoephedrine directs the incoming electrophile. wikipedia.org Finally, the auxiliary is cleaved to release the chiral product.
These methodologies provide reliable routes to enantiomerically enriched tetrahydroisoquinolines, which are crucial intermediates for the synthesis of complex natural products and pharmaceuticals. The choice of auxiliary often depends on the specific substitution pattern of the target molecule and the reaction conditions required.
Table 1: Comparison of Chiral Auxiliary Methods in Tetrahydroisoquinoline Synthesis
| Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Typical Subsequent Reaction | Cleavage Condition | Reference |
|---|---|---|---|---|---|
| tert-Butylsulfinamide (Ellman's Auxiliary) | Chiral N-sulfinyl imine | Steric bulk of the sulfinyl group | Nucleophilic addition (e.g., Grignard reagent) | Acidic hydrolysis | researchgate.net |
| Pseudoephedrine | Chiral amide | Conformational rigidity and steric hindrance from methyl and hydroxyl groups | Enolate alkylation | Hydrolysis or reduction of the amide bond | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Chiral ester | Shielding of one face by the phenylcyclohexyl group | Ene reactions, Diels-Alder reactions | Saponification | wikipedia.org |
Functionalization and Derivatization at Specific Positions
The biological activity and pharmacological properties of tetrahydroisoquinoline alkaloids are highly dependent on their substitution patterns. Therefore, methods for the selective functionalization and derivatization of the tetrahydroisoquinoline core at specific positions are of great synthetic importance.
Methoxy (B1213986) Group Introduction and Manipulation
The methoxy group, particularly at positions 6, 7, and 8 of the aromatic ring, is a common feature in many naturally occurring and synthetic tetrahydroisoquinoline alkaloids and is often crucial for their biological activity. nih.govnih.gov The presence of electron-donating groups like methoxy on the aromatic ring facilitates key cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, by activating the ring towards intramolecular electrophilic aromatic substitution. nih.govrsc.org
The introduction of methoxy groups is typically achieved by using appropriately substituted starting materials, such as methoxy-substituted phenylethylamines or phenylacetic acids. nih.govrsc.org For instance, the synthesis of 8-methoxy-substituted isoquinolines can be accomplished through the ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine derivatives. acs.org
Manipulation of these groups is also a key synthetic strategy. Demethylation to the corresponding hydroxyl group (a phenol) is a common transformation, which can then serve as a handle for further functionalization, such as etherification or esterification. Reagents like boron tribromide (BBr₃) are frequently used for the cleavage of aryl methyl ethers. nih.gov Conversely, phenolic hydroxyl groups can be methylated using reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. These manipulations allow for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. nih.gov
N-Methylation and Other N-Substitutions
The substituent on the nitrogen atom of the tetrahydroisoquinoline ring significantly influences the molecule's properties. The N-methyl group is a common motif in many alkaloids, including this compound.
N-methylation is most commonly achieved through reductive amination of a secondary amine (an N-H tetrahydroisoquinoline) with formaldehyde, followed by reduction of the intermediate iminium ion with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net Another classical method is the Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid.
Beyond methylation, a wide variety of other substituents can be introduced at the nitrogen position. This can be accomplished by N-alkylation using alkyl halides or by reductive amination with other aldehydes or ketones. acs.org Another powerful method for N-arylation is the Buchwald-Hartwig amination. The nitrogen can also be acylated using acyl chlorides or anhydrides to form amides. These N-substitutions are critical for modulating the basicity, lipophilicity, and pharmacological profile of the tetrahydroisoquinoline scaffold.
Substitution Pattern Variations on Aromatic and Aliphatic Rings
Varying the substitution patterns on both the aromatic (A) and aliphatic (C) rings of the tetrahydroisoquinoline core is essential for creating structural diversity and optimizing biological activity.
Aromatic Ring Substitution: Substituents on the benzene (B151609) ring can be introduced either by starting with a pre-functionalized phenylethylamine or by direct functionalization of the tetrahydroisoquinoline ring system. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used, although regioselectivity can be an issue and is directed by the existing groups on the ring. beilstein-journals.org
Aliphatic Ring Substitution: The C-1 position is a particularly common site for substitution. The Bischler-Napieralski and Pictet-Spengler reactions are classic methods that inherently install a substituent at C-1. nih.govnih.gov More modern methods include the direct C-H functionalization of the C-1 position. This can be achieved by forming an α-amino carbanion through lithiation of an N-Boc protected tetrahydroisoquinoline, followed by quenching with various electrophiles. rsc.org This allows for the introduction of a wide range of alkyl, aryl, and carbonyl groups at the C-1 position. rsc.orgresearchgate.net Substitutions at the C-3 and C-4 positions are less common but can be achieved through specialized synthetic routes, for example, by starting with appropriately substituted precursors for the cyclization step. nih.gov
Table 2: Selected Methods for Functionalization of the Tetrahydroisoquinoline Core
| Position | Reaction Type | Typical Reagents | Introduced Group | Reference |
|---|---|---|---|---|
| Nitrogen (N-2) | Reductive Amination | Formaldehyde, NaBH₄ | Methyl (-CH₃) | researchgate.net |
| Nitrogen (N-2) | N-Alkylation | Alkyl Halide (R-X), Base | Alkyl (R) | acs.org |
| Aromatic Ring | Methoxy Cleavage | BBr₃ | Hydroxyl (-OH) | nih.gov |
| Aromatic Ring | O-Methylation | CH₃I, K₂CO₃ | Methoxy (-OCH₃) | nih.gov |
| Aliphatic Ring (C-1) | Lithiation/Electrophilic Quench | n-BuLi, Electrophile (E+) | Various (Alkyl, Aryl, etc.) | rsc.org |
| Aliphatic Ring (C-1) | Pictet-Spengler Reaction | Phenylethylamine, Aldehyde (RCHO) | Substituent from aldehyde (R) | nih.gov |
Green Chemistry Principles in Tetrahydroisoquinoline Synthesis
The synthesis of complex molecules like tetrahydroisoquinolines traditionally involves multi-step processes that can utilize hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. arabjchem.orgresearchgate.net
One key area of focus is the use of environmentally benign reaction media. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, and efforts have been made to adapt classical reactions like the Pictet-Spengler condensation to aqueous conditions. arabjchem.org
Catalysis plays a central role in green synthesis. The development of highly efficient catalysts, including transition metals and organocatalysts, can reduce energy consumption and improve atom economy by enabling reactions to proceed under milder conditions with lower catalyst loadings. researchgate.net For example, biocatalysis, using enzymes or whole microorganisms, offers a powerful green alternative to traditional chemical methods. nih.gov Enzymatic synthesis can provide high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, as demonstrated in the production of benzylisoquinoline alkaloids. nih.govfrontiersin.org The use of imine reductases for the asymmetric synthesis of tetrahydroisoquinolines is a prime example of a biocatalytic approach that is both efficient and environmentally friendly. rsc.org
Other green chemistry strategies being explored include microwave-assisted synthesis, which can dramatically reduce reaction times and energy input, and the development of one-pot, multi-component reactions. organic-chemistry.org These approaches improve efficiency by reducing the number of intermediate purification steps, thereby saving solvents and materials. By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable.
Preclinical Pharmacological and Mechanistic Investigations of 8 Methoxy 2 Methyl 1,2,3,4 Tetrahydroisoquinoline
Molecular Target Identification and Validation
Receptor Binding Affinity and Selectivity Profiling
The interaction of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs with various central nervous system (CNS) receptors is a key area of investigation. The nature and position of substituents on the THIQ core dictate the affinity and selectivity for different receptor families. For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, is known to influence the cyclization step in synthesis and significantly impacts pharmacological properties. nih.govrsc.org
The tetrahydroisoquinoline framework is a privileged scaffold for targeting dopamine and serotonin receptors. The specific substitution pattern is critical for affinity and selectivity.
Dopamine Receptors: Research has extensively focused on THIQ analogs as ligands for dopamine receptors, particularly the D3 subtype. While direct binding data for this compound is not prominently available, studies on closely related compounds are informative. For example, analogs featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif have been shown to be potent D3 receptor ligands. nih.gov Specifically, the 3-cyano and 4-cyano benzamide derivatives of this dimethoxy structure display very high affinity for the D3 receptor, with Ki values of 1.2 nM and 3.4 nM, respectively. nih.gov Another series of analogs with a 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol head group also demonstrated strong affinity and very good selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5). nih.gov These findings suggest that the methoxy-substituted THIQ core is a key pharmacophore for dopamine receptor interaction, particularly D3.
Serotonin Receptors: The THIQ structure also serves as a template for ligands of various serotonin (5-HT) receptors. Recent studies have identified certain simple tetrahydroisoquinolines as ligands for 5-HT1D, partial agonists at 5-HT6, and inverse agonists at 5-HT7 receptors. wikipedia.org A study on 8-hydroxy-tetrahydroisoquinoline analogs, which are structurally related to the 8-methoxy variant, revealed their activity as inverse agonists at the 5-HT7 receptor. acs.org N-methylation in this series was found to improve potency. acs.org While specific affinities for this compound are not detailed, the general class of THIQs shows significant interaction with the serotonergic system, with affinities often in the nanomolar range for various subtypes like 5-HT2A, 5-HT2B, and σ₁ receptors. nih.govnih.gov
Table 1: Dopamine Receptor Binding Affinities of Methoxy-THIQ Analogs
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 6,7-dimethoxy-THIQ analog (5s) | D₃ | 1.2 |
| 6,7-dimethoxy-THIQ analog (5t) | D₃ | 3.4 |
| 6-methoxy-THIQ analog (4h) | D₃ | 4.4 |
Data sourced from studies on related analogs to infer potential activity. nih.govnih.gov
Tetrahydroisoquinoline derivatives have been extensively investigated as ligands for sigma (σ) receptors. The electron-donating nature of methoxy groups appears to favor affinity for the σ₂ receptor subtype. nih.gov Studies on a series of benzamide-isoquinoline derivatives showed that the presence of a methoxy group improved σ₂ selectivity. nih.gov
Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as having high affinity and selectivity for σ₂ receptors. upenn.edu One such derivative, (±)-7, displayed a subnanomolar Ki value for σ₂ receptors (0.59 nM) and an 82-fold selectivity over the σ₁ subtype (Ki = 48.4 nM). upenn.edu This high affinity is attributed to the 6,7-dimethoxy substitution pattern on the THIQ ring system. upenn.edu This suggests that this compound may also possess an affinity for σ₂ receptors, although likely modulated by the different methoxy position and the N-methyl group.
Table 2: Sigma Receptor Binding Affinities of a 6,7-Dimethoxy-THIQ Analog
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 |
Data from a representative high-affinity analog. upenn.edu
The THIQ scaffold has been utilized to develop potent and selective antagonists for the kappa-opioid receptor (KOR). nih.gov While all tested compounds in one study showed low affinity for delta and kappa receptors, another line of research successfully developed THIQ-based KOR antagonists. nih.govku.dk A lead compound, a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivative, and its analogs were found to be highly potent and selective for the KOR relative to the mu- and delta-opioid receptors, with Ke values in the sub-nanomolar range (0.058–0.64 nM). nih.gov This demonstrates the potential of the THIQ core to interact with opioid receptors, although specific data for this compound is lacking.
The versatility of the tetrahydroisoquinoline structure extends to nuclear receptors. A study identified (S)-1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position as a novel scaffold for selective PPARγ partial agonists. researchgate.net This indicates that the THIQ nucleus can be adapted to bind to the ligand-binding domain of PPARγ. However, there is currently no specific research available detailing the interaction of this compound with PPARγ.
Beyond the classical neurotransmitter and opioid receptors, THIQ derivatives have shown affinity for other significant CNS targets.
NMDA Receptors: A study of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, including those with an 8-methyl group, evaluated their affinity for the PCP binding site of the NMDA receptor complex. nih.gov The (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 exhibited the highest affinity, with a Ki value of 0.0374 µM (37.4 nM). nih.gov This finding is particularly relevant due to the 8-position substitution shared with this compound.
Orexin Receptors: In a program to develop selective antagonists for the orexin 1 (OX₁) receptor, a series of substituted tetrahydroisoquinolines were synthesized and evaluated. nih.gov These studies revealed that the THIQ scaffold is a viable template for designing OX₁ antagonists, further broadening the known pharmacological space for this class of compounds.
Cellular and Subcellular Mechanistic Elucidation
Signaling Pathway ModulationSome novel derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been investigated for their potential to regulate the proteolytic processing of amyloid precursor protein (APP) through the ERK-dependent signaling pathway.nih.govAdditionally, the broader tetrahydroquinoline scaffold has been reviewed as a potential basis for developing mTOR inhibitors.tandfonline.comHowever, these studies do not specifically name or test this compound, and therefore its specific effects on any cellular signaling pathways remain uncharacterized.
Due to the absence of specific research data for this compound in the specified areas, data tables and detailed research findings for this particular compound cannot be generated at this time.
Effects on Cellular Proliferation and Apoptosis (Preclinical Oncology Research)
Recent preclinical research has highlighted the potential of tetrahydroisoquinoline (THIQ) derivatives as cytotoxic agents with anticancer properties. nih.gov Studies on nonsteroidal THIQ-based analogs have demonstrated their ability to induce cell death in cancer cell lines through apoptosis. nih.gov In metastatic breast (MDA-MB-213) and epithelial lung (A549) carcinoma cells, these analogs were shown to decrease cell viability. nih.gov
Microscopic analysis revealed that these compounds cause microtubule depolymerization and display morphological characteristics of apoptosis. nih.gov Further investigation through flow cytometry confirmed the induction of apoptosis and an increase in the G2/M phase of the cell cycle. nih.gov The intrinsic pathway of apoptosis was implicated, as evidenced by increased cytochrome c release and a decrease in mitochondrial transmembrane potential. nih.gov Additionally, signs of autophagy, such as increased acidic vacuole formation and aggresome activation, were observed. nih.gov These findings suggest that THIQ-based analogs exert anti-proliferative and antimitotic effects, leading to apoptosis and involving autophagic processes. nih.gov
Other studies have explored the antiproliferative activity of various THIQ derivatives on different cancer cell lines, including breast and endometrial cancer. nih.gov The efficacy of these compounds appears to be dependent on the specific chemical substitutions on the tetrahydroisoquinoline structure. nih.gov For instance, certain chalcone derivatives of tetrahydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline, particularly those with a methoxy group, have shown significant anticancer activity against breast cancer cell lines. mdpi.com These compounds were found to suppress cell growth in association with cell cycle arrest and apoptosis. mdpi.com The mechanism of action is thought to involve the inhibition of anti-apoptotic proteins. mdpi.com
The antiproliferative effects of 8-methoxypsoralen, a related compound, have also been observed in several human cancer cell lines, with a particular sensitivity noted in human gastric cancer cells. nih.govresearchgate.net This compound was shown to induce G1-arrest and apoptosis in a dose-dependent manner by upregulating p53 and activating caspase-3. nih.govresearchgate.net
Table 1: Effects of Tetrahydroisoquinoline Analogs on Cancer Cell Lines
| Compound/Analog | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Nonsteroidal THIQ-based analogs (STX 2895, STX 3329, STX 3451, STX 3450) | MDA-MB-231 (breast), A549 (lung) | Induced apoptosis, G2/M cell cycle arrest, microtubule depolymerization, implicated intrinsic apoptotic pathway and autophagy. | nih.gov |
| Tetrahydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline chalcone methoxy derivatives | Luc-4T1 (mouse breast), MDA-MB-231 (human breast) | Suppressed cell growth, induced cell cycle arrest and apoptosis, increased Bax/Bcl2 mRNA ratio and caspase 3/7 activity. | mdpi.com |
| 8-Methoxypsoralen (8-MOP) | SNU1 (gastric) and other human cancer cell lines | Inhibited cell viability, induced G1-arrest and apoptosis via p53 upregulation and caspase-3 activation. | nih.govresearchgate.net |
Modulation of Oxidative Stress Pathways
Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated significant antioxidant properties. mdpi.com These compounds are believed to exert their effects by chelating iron ions, which prevents the formation of free radicals through the Fenton reaction. mdpi.com They may also protect DNA from oxidative damage by intercalating into the DNA duplex and reacting with free radicals. mdpi.com The antioxidant activity of these compounds is influenced by the presence of specific substituents, such as methoxy groups, on the quinoline (B57606) ring. mdpi.com
In a rat model of rotenone-induced Parkinsonism, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was shown to reduce levels of oxidative stress markers, including 8-isoprostane and products of lipid and protein oxidation. mdpi.com This reduction in oxidative stress led to a decrease in the expression of pro-inflammatory cytokines and myeloperoxidase activity, which was associated with a drop in the expression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.com These changes contributed to improved motor coordination and increased levels of tyrosine hydroxylase, while also attenuating histopathological changes in the brain tissue. mdpi.com
Neurotransmitter Metabolism Regulation
The endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as a potential regulator of dopaminergic activity in the brain. nih.gov In preclinical studies using rat models, 1MeTIQ was found to antagonize the increase in dopamine metabolism in specific brain regions and the release of glutamate in the frontal cortex induced by the NMDA receptor antagonist, MK-801. nih.gov This suggests a role for 1MeTIQ in modulating the neurochemical effects of substances that impact the glutamatergic and dopaminergic systems. nih.gov
In Vitro and In Vivo Pharmacological Models (Preclinical)
Cell-Based Assays and Phenotypic Screening
Cell-based assays are crucial tools in the preclinical evaluation of compounds like this compound. These assays allow for the investigation of a compound's effects on cellular processes such as proliferation and apoptosis. For example, the cytotoxicity of tetrahydroisoquinoline derivatives has been assessed against various cancer cell lines, including those from the colon, breast, and endometrium. nih.gov
Phenotypic screening, a strategy that identifies substances that induce a particular biological effect in a cellular or organismal model, is also employed. escholarship.orgselleckchem.com This approach is valuable when the specific molecular target of a compound is unknown. High-content screening, which utilizes automated microscopy and image analysis, can provide detailed information on a compound's morphological effects on cells. escholarship.org For instance, studies on tetrahydroisoquinoline-based analogs have used light and fluorescent microscopy to observe microtubule depolymerization and the morphological hallmarks of apoptosis in cancer cells. nih.gov
Animal Models of Disease (Excluding Human Clinical Data)
Animal models are instrumental in the preclinical pharmacological assessment of novel compounds, providing insights into their potential therapeutic effects in a whole-organism context.
In the field of neurodegenerative disease research, animal models are frequently used to investigate the neuroprotective potential of compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). rsc.orgoup.com One such model involves the use of neurotoxins like rotenone, a pesticide that induces experimental parkinsonism by inhibiting mitochondrial complex I and causing selective toxicity to dopaminergic neurons. oup.com
In a study using a rat model, intracerebral administration of rotenone led to a significant decrease in dopamine and its metabolites in the striatum and substantia nigra, indicating a durable neurotoxic effect. oup.com Treatment with 1MeTIQ was found to significantly reduce the rotenone-induced fall in striatal dopamine concentration, suggesting a neuroprotective effect. oup.com
Another neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is also commonly used to create animal models of Parkinson's disease due to its specific toxicity to dopamine neurons. oup.comnih.gov Preclinical studies have shown that 1MeTIQ can partially antagonize the behavioral symptoms produced by MPTP. oup.com Furthermore, 1MeTIQ has demonstrated neuroprotective effects against the dopaminergic neurodegeneration induced by 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), another neurotoxic derivative of tetrahydroisoquinoline. researchgate.net
Table 2: Preclinical Neurodegeneration Models Investigating 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
| Neurotoxin | Animal Model | Key Findings for 1MeTIQ | Reference |
|---|---|---|---|
| Rotenone | Rat | Strongly reduced the fall of striatal dopamine concentration. | oup.com |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Rodent/Primate | Partially antagonized behavioral symptoms. | oup.com |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Rat | Completely antagonized changes in locomotor activity. | researchgate.net |
Inflammation Models
Preclinical investigations into the anti-inflammatory properties of the tetrahydroisoquinoline scaffold have primarily focused on derivatives other than this compound. A notable synthetic analog, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), has been evaluated in several models of acute and allergic inflammation. nih.govnih.gov
In models of acute inflammation, MHTP demonstrated significant anti-inflammatory effects. It produced an antiedematogenic effect in carrageenan-induced paw edema in mice, which was attributed to the inhibition of prostaglandin E2 (PGE2) action. nih.gov Furthermore, in a carrageenan-induced peritonitis model, MHTP reduced the migration of total leukocytes by 41.5%, with a specific reduction in polymorphonuclear (PMN) cells by 59.6%. nih.gov The compound also showed efficacy in a lipopolysaccharide (LPS)-induced acute lung injury model, where it inhibited the migration of total inflammatory cells and PMNs into the lungs by 58% and 67.5%, respectively. nih.gov
In vitro studies using LPS-stimulated macrophages showed that MHTP could decrease the production of nitric oxide (NO) and reduce the levels of key inflammatory cytokines. nih.gov Specifically, MHTP treatment led to a reduction in interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.gov
In a murine model of ovalbumin (OVA)-induced pulmonary allergic inflammation, MHTP treatment reduced the migration of total leukocytes, lymphocytes, and eosinophils into the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This was accompanied by a decrease in serum levels of OVA-specific IgE and reduced production of Th2/Th17 cytokines, including IL-4, IL-13, and IL-17. researchgate.net Interestingly, the treatment also significantly increased the production of the Th1 cytokine interferon-gamma (IFN-γ), suggesting an immunomodulatory effect that shifts the immune response towards a Th1 phenotype. nih.govresearchgate.net
Table 1: Anti-Inflammatory Activity of MHTP in Preclinical Models
| Model | Key Findings | Reference |
|---|---|---|
| Carrageenan-Induced Paw Edema | Showed significant antiedematogenic effect; inhibited PGE2 action. | nih.gov |
| Carrageenan-Induced Peritonitis | Reduced total leukocyte migration (41.5%) and PMN migration (59.6%). | nih.gov |
| LPS-Induced Acute Lung Injury | Inhibited total inflammatory cell (58%) and PMN (67.5%) migration to the lungs. | nih.gov |
| LPS-Stimulated Macrophages | Decreased production of NO, IL-1β, IL-6, and IL-10. | nih.gov |
Cancer Models
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core component of numerous natural and synthetic compounds investigated for anticancer activity. nih.govresearchgate.net Research has explored the cytotoxic and anti-proliferative effects of various THIQ derivatives in a range of cancer cell lines, although specific data for this compound is not prominently featured.
One area of investigation involves THIQ-based analogs designed to mimic the steroidal microtubule disruptor, 2-methoxyestradiol. nih.gov Analogs such as STX 2895, STX 3329, and STX 3451 demonstrated potent anti-proliferative effects in lung (A549) and metastatic breast (MDA-MB-231) cancer cells, with half-maximal growth inhibitory concentration (GI50) values in the nanomolar range. nih.gov
Other studies have focused on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net Certain compounds from this series exhibited selective cytotoxicity against breast adenocarcinoma (MCF-7) and laryngeal adenocarcinoma (HEp-2) cell lines, with some bis-tetrahydroisoquinoline structures showing greater cytotoxic effects than their mono-series counterparts. researchgate.net
The THIQ scaffold has also been incorporated into derivatives targeting specific cancer-related pathways. In colon cancer models, THIQ derivatives were evaluated for their ability to inhibit Kirsten rat sarcoma (KRas) viral oncogene homolog. nih.gov One derivative, GM-3-18, showed significant KRas inhibition across multiple colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.gov Another compound, GM-3-13, which features a methoxy group, demonstrated moderate activity. nih.gov
Table 2: Cytotoxic and Anti-Cancer Activity of Selected THIQ Analogs
| Compound/Analog Series | Cancer Cell Line(s) | Observed Effect | GI50 / IC50 Value | Reference |
|---|---|---|---|---|
| STX 2895 | A549 (Lung) | Anti-proliferative | 50 ± 2.8 nM | nih.gov |
| STX 3329 | A549 (Lung) | Anti-proliferative | 40 ± 8.9 nM | nih.gov |
| STX 3451 | A549 (Lung) | Anti-proliferative | 40 ± 3.4 nM | nih.gov |
| 1-aryl-6,7-dimethoxy-THIQs | HEp-2 (Laryngeal) | Cytotoxic | 2.3 µM (for compound 3f) | researchgate.net |
| GM-3-18 | Colon Cancer Lines | KRas Inhibition | 0.9 - 10.7 µM | nih.gov |
Cardiovascular Models
The cardiovascular effects of substituted tetrahydroisoquinolines have been explored in various preclinical models. The research indicates that modifications to the THIQ core structure can lead to significant activity, particularly related to blood pressure regulation and cardiac function.
One study investigated a series of substituted THIQs for their ability to interact with L-type calcium channels. nih.gov A complex derivative, CPU-23 (1-(1-[(6-methoxy)-naphth-2-yl])-propyl-2-(1-piperidine)-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), was identified as a potent compound. nih.gov In anesthetized rats, CPU-23 induced both hypotension and bradycardia in a dose-dependent manner. nih.gov Mechanistic studies showed that it competitively inhibited [3H]-nitrendipine binding and blocked high KCl-induced contraction of the rat aorta, suggesting its cardiovascular effects are mediated through interaction with the dihydropyridine binding site on L-type calcium channels. nih.gov
In a different line of research, novel tetrahydroisoquinoline analogs of nitrobenzylmercaptopurine riboside (NBMPR), which are nucleoside transport inhibitors, were evaluated for cardioprotective effects in an isolated perfused rat heart model of acute myocardial infarction. nih.gov These compounds, particularly a derivative known as compound 4, provided significant cardioprotection. nih.gov At a concentration of 1 µM, compound 4 reduced myocardial infarct size more effectively than NBMPR and improved the recovery of left ventricular developed pressure. nih.gov
Table 3: Cardiovascular Effects of Selected THIQ Derivatives
| Compound | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| CPU-23 | Anesthetized Rats; Rat Aorta in vitro | Induced dose-dependent hypotension and bradycardia; inhibited KCl-induced contraction. | L-type calcium channel blockade. | nih.gov |
Anti-addiction Models
Preclinical investigations into a potential anti-addiction role for this compound or its close structural analogs are not available in the reviewed scientific literature. Research on tetrahydroisoquinolines in the context of addiction has often focused on their endogenous formation and potential role in the neurobiology of substance use, rather than on their therapeutic application as anti-addiction agents. Therefore, no research findings can be presented for this section.
Anti-microbial/Acaricidal Models
The tetrahydroisoquinoline scaffold is present in a number of alkaloids with antimicrobial properties and has been used as a template for the synthesis of new antimicrobial agents. rsc.orgnih.gov
In the area of acaricidal activity, a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines were synthesized and tested in vitro against the mange mite Psoroptes cuniculi. mdpi.comnih.gov All tested compounds showed some degree of activity. One of the most potent compounds, designated as compound 1 (2-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile), displayed an average mortality rate of 66.7% at a concentration of 0.4 mg/mL, which was slightly higher than the positive control, ivermectin (63.3%). mdpi.com The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents on the N-aromatic ring generally enhanced acaricidal activity. mdpi.com
While broad reviews mention the antibacterial potential of THIQ derivatives, specific studies detailing the activity of this compound are scarce. One study synthesized a series of tetrahydroquinoline and tetrahydroisoquinoline derivatives and evaluated them against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, as well as fungal strains like Candida albicans. researchgate.net However, the specific structures and activity data for the individual compounds were not detailed in the available abstract. Another study on 8-methoxy-4-methyl-quinoline derivatives showed some antibacterial activity, but these compounds belong to the quinoline class, which is structurally distinct from the tetrahydroisoquinoline class. researchgate.net
Table 4: Acaricidal Activity of a THIQ Analog Against Psoroptes cuniculi
| Compound | Concentration | Average Mortality Rate | Comparison | Reference |
|---|---|---|---|---|
| Compound 1 (2-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) | 0.4 mg/mL | 66.7% | Slightly higher than Ivermectin (63.3%) | mdpi.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Code |
|---|---|
| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | MHTP |
| 1-(1-[(6-methoxy)-naphth-2-yl])-propyl-2-(1-piperidine)-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | CPU-23 |
| 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | Compound 1 |
| Prostaglandin E2 | PGE2 |
| Nitric Oxide | NO |
| Interleukin-1β | IL-1β |
| Interleukin-6 | IL-6 |
| Interleukin-10 | IL-10 |
| Interleukin-4 | IL-4 |
| Interleukin-13 | IL-13 |
| Interleukin-17 | IL-17 |
| Interferon-gamma | IFN-γ |
| 2-methoxyestradiol | 2-ME |
| Nitrobenzylmercaptopurine riboside | NBMPR |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Pharmacophores and Key Structural Motifs
The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core motif for numerous biologically active compounds. researchgate.net A pharmacophore model for a molecule describes the essential steric and electronic features necessary to ensure optimal interactions with a specific biological target. For the THIQ class, key pharmacophoric elements generally include:
A basic nitrogen atom (N-2): This secondary or tertiary amine is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions.
An aromatic ring: This feature provides a hydrophobic surface for van der Waals or π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket.
Hydrogen bond acceptors/donors on the aromatic ring: Substituents such as methoxy (B1213986) or hydroxyl groups can act as crucial hydrogen bond acceptors or donors, significantly influencing binding affinity.
A specific 3D pharmacophore model developed for anticonvulsant 6,7-dimethoxy-THIQ derivatives identified a hypothesis consisting of five key features: two hydrogen bond acceptors, two hydrophobic features, and one aromatic hydrophobic region. nih.gov This model highlights the importance of the spatial arrangement of these features for biological activity. Studies on D3 receptor ligands have further emphasized that oxygenation patterns on the aromatic ring, such as the 6,7-dimethoxy or 6-methoxy-7-hydroxy motifs, serve as primary pharmacophores by forming critical hydrogen bonds with receptor residues like serine. nih.gov
Impact of Substituent Position and Nature on Biological Activity
The biological profile of THIQ derivatives can be finely tuned by altering the position and nature of substituents on the molecule's core structure.
The substitution pattern on the aromatic benzene (B151609) ring is a critical determinant of activity. Electron-donating groups, such as methoxy and hydroxyl, are frequently found in bioactive natural THIQ alkaloids and are known to favor the essential cyclization step during synthesis. nih.govnih.govresearchgate.net
The position of the methoxy group significantly impacts receptor interaction. For instance, in D3 receptor ligands, moving from a 6,7-dimethoxy pattern to a 6-methoxy-7-hydroxy pattern altered the hydrogen bonding capacity and affected affinity. nih.gov In a series of inhibitors of Mycobacterium tuberculosis, 5,8-disubstituted THIQs were explored, where substituents like methoxy, methyl, and fluorine at the C-5 position were well-tolerated. nih.govresearchgate.net A general trend observed in this series was that increased lipophilicity correlated with improved potency. nih.govresearchgate.net The 8-methoxy group in the subject compound is positioned to act as a hydrogen bond acceptor and to modulate the electronic character of the aromatic system, influencing its interaction with target proteins.
Table 1: Effect of Aromatic Ring Substitutions on the Activity of Tetrahydroisoquinoline Analogs
| Position(s) | Substituent(s) | Target/Activity | Observation | Reference(s) |
| 6, 7 | -OCH₃, -OCH₃ | AMPA Receptor (Anticonvulsant) | Core of an active series; acts as H-bond acceptor. | nih.gov |
| 6, 7 | -OCH₃, -OH | D3 Receptor | Enhanced binding due to two potential H-bond interactions. | nih.gov |
| 5 | -OCH₃, -CH₃, -F | M. tuberculosis | Substitutions were well-tolerated. | nih.govresearchgate.net |
| 8 | -N-methylpiperazine | M. tuberculosis | Preferred substituent for potent activity. | nih.govresearchgate.net |
| 5, 8 | Various | M. tuberculosis | Potency generally improved with increased lipophilicity. | nih.gov |
The nitrogen at the 2-position is a common site for modification to modulate pharmacological activity. The N-methyl group in 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a key feature. SAR studies on various THIQ analogs have shown that the size, shape, and lipophilicity of the N-2 substituent profoundly affect potency. nih.govresearchgate.net For instance, in a series of antimalarial candidates, N-2,2,2-trifluoroethyl was substituted to improve metabolic stability while maintaining potency. In antifungal analogs, various N-aryl and N-alkyl groups were explored, demonstrating that this position can be tailored to target specific enzymes or receptors. nih.gov For antitubercular agents, the N-2 position was often derivatized with carboxamide or urea (B33335) moieties to introduce vectors that interact with the target protein. nih.govresearchgate.net
Table 2: Influence of N-2 Substituents on the Biological Activity of THIQ Analogs
| N-2 Substituent | Target/Activity | SAR Finding | Reference(s) |
| Methyl (-CH₃) | Various | A common motif in endogenous and synthetic bioactive THIQs. | researchgate.net |
| Aryl/Alkyl Groups | Antifungal | Lipophilicity and shape of the substituent had a profound effect on potency. | nih.govresearchgate.net |
| Carboxamides/Ureas | Antitubercular | Allowed for the introduction of large side chains to probe target binding sites. | nih.govresearchgate.net |
| Iso-butyl | Antimalarial | Showed good potency but was metabolically labile. | nih.gov |
| 2,2,2-trifluoroethyl | Antimalarial | Introduced to improve metabolic stability. | nih.gov |
Substitutions on the aliphatic portion (C-1, C-3, C-4) of the THIQ ring introduce stereogenic centers and can influence the molecule's preferred conformation. While the subject compound is unsubstituted on this ring, studies of related analogs show the importance of this region. For example, the synthesis of analogs with methyl and ethyl groups at the C-3 position has been explored to create novel, functionally diverse alkaloids. nih.govresearchgate.net In another study, the incorporation of a methyl group at the C-3 position required a multi-step synthesis but was pursued to fully explore the SAR of CXCR4 antagonists. nih.gov Such substitutions can provide steric bulk that may either enhance binding through productive hydrophobic interactions or decrease activity through steric hindrance, depending on the topology of the target's binding site.
Conformational Analysis and its Correlation with Activity
The THIQ ring system is not planar and typically adopts a half-chair conformation. The specific conformation, and the resulting pseudo-axial or pseudo-equatorial orientation of its substituents, can be a crucial factor for biological activity. Conformational analysis of THIQ derivatives has shown that the flexibility of side chains and the rigidity of the core structure influence receptor selectivity. For example, rigidifying the linker in a series of D3 receptor antagonists with an o-xylenyl motif was found to be detrimental to selectivity, suggesting that a degree of conformational freedom is necessary for optimal interaction. nih.gov The conformation dictates the spatial relationship between the key pharmacophoric features—the aromatic ring, the basic nitrogen, and various substituents—which must be precisely arranged to complement the geometry of the biological target.
Computational QSAR Modeling and Predictive Analytics
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable for virtual screening and for prioritizing the synthesis of new derivatives. youtube.com
For THIQ derivatives, several successful QSAR models have been developed. In one study on 1-aryl-THIQ analogs with anti-HIV activity, a multilinear regression analysis yielded a robust QSAR model. rasayanjournal.co.in The model demonstrated a strong correlation between predicted and experimental activity (r² = 0.875) and identified the atomic net charges at positions C3, C4, C6, and C8, along with dipole moment (µ), polarizability (α), and the partition coefficient (log P), as significant descriptors. rasayanjournal.co.in The resulting equation was:
pEC₅₀ = -23.019 - 10.867(qC3) - 162.911(qC4) - 107.057(qC6) + 53.621(qC8) - 0.047(µ) + 0.158(α) + 0.175(log P) rasayanjournal.co.in
This model specifically implicates the C-8 position, where the methoxy group resides in the title compound, as a key contributor to biological activity. rasayanjournal.co.in Other computational approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to related quinoline (B57606) scaffolds to generate 3D-QSAR models that guide the design of new inhibitors. mdpi.com These computational tools accelerate the drug discovery process by providing predictive insights into the SAR of novel compounds before their synthesis.
Descriptor-Based Approaches (e.g., Hydrophobicity, Surface Area, Volume)
Descriptor-based QSAR approaches correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. These descriptors include parameters related to hydrophobicity, molecular surface area, and volume, which are critical in determining how a molecule interacts with its biological target and moves through the body.
For the broader class of tetrahydroisoquinoline derivatives, studies have shown that descriptors such as the water-accessible surface area can have a high correlation with biological activities like tumor specificity. nih.gov This suggests that the size and shape of the molecule are significant factors in its therapeutic potential. Similarly, QSAR analyses on related 8-methoxy quinoline derivatives have revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activities. sphinxsai.com
In the context of 1-aryl-tetrahydroisoquinoline derivatives, a QSAR study demonstrated a strong correlation between anti-HIV activity and descriptors including the octanol-water partition coefficient (log P), a measure of hydrophobicity. rasayanjournal.co.inresearchgate.net The resulting QSAR equation highlighted that log P, along with electronic properties of specific atoms in the tetrahydroisoquinoline core, plays a significant role in the compound's biological efficacy. rasayanjournal.co.inresearchgate.net
While specific experimental values for this compound are not extensively published in comparative QSAR studies, computational methods provide reliable estimates for its key descriptors. These calculated values offer insight into its expected behavior and serve as a baseline for designing more potent analogs.
Below is an interactive data table of calculated physicochemical properties for this compound.
| Descriptor | Calculated Value | Significance in QSAR |
|---|---|---|
| Molecular Weight | 177.25 g/mol | Influences absorption, distribution, and metabolism. |
| LogP (Octanol-Water Partition Coefficient) | 1.32 | A measure of hydrophobicity, affecting membrane permeability and binding to target proteins. chemsrc.com |
| Polar Surface Area (PSA) | 21.26 Ų | Predicts the ability of a molecule to permeate cell membranes. A lower PSA is often associated with better blood-brain barrier penetration. chemsrc.comwikipedia.org |
| Hydrogen Bond Donors | 0 | Affects solubility and binding affinity. |
| Hydrogen Bond Acceptors | 2 | Influences interactions with biological targets. |
| Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |
Machine Learning and Neural Network Applications in QSAR
In recent years, machine learning and neural networks have become powerful tools in QSAR modeling, capable of handling complex and non-linear relationships between molecular descriptors and biological activity. nih.gov These computational methods are increasingly applied to accelerate the drug discovery process for various compound classes, including tetrahydroisoquinolines. drugtargetreview.comspringernature.com
For instance, artificial neural networks have been successfully used to analyze the tumor specificity of 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating the importance of quantum chemical calculations in predicting their biological activity. nih.gov Deep neural networks, a more advanced form of machine learning, have shown great promise for addressing regression and classification problems in QSAR modeling within the pharmaceutical industry. nih.gov
A pertinent example is the development of a QSAR model for 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents. rasayanjournal.co.inresearchgate.net In this study, multilinear regression analysis was used to derive an equation that predicts the 50% effective concentration (EC50) of these compounds. The best QSAR model was found to be:
pEC50 = -23.019 - 10.867(qC3) - 162.911(qC4) - 107.057(qC6) + 53.621(qC8) - 0.047(µ) + 0.158(α) + 0.175(log P) rasayanjournal.co.in
This model incorporates electronic descriptors (atomic net charges at positions C3, C4, C6, and C8), the dipole moment (µ), polarizability (α), and the hydrophobicity (log P). rasayanjournal.co.inresearchgate.net The statistical significance of this model is highlighted by its strong correlation coefficient and predictive power. rasayanjournal.co.in
Below is an interactive data table summarizing the statistical validation of this QSAR model.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| n (Number of Compounds) | 36 | The size of the dataset used to build the model. |
| r (Correlation Coefficient) | 0.935 | Indicates a very strong linear relationship between the predicted and experimental activities. |
| r² (Coefficient of Determination) | 0.875 | Shows that 87.5% of the variance in the biological activity is explained by the model. |
| SE (Standard Error) | 0.1359 | Represents the average deviation of the predicted values from the experimental values. |
| F-statistic | 7.945 | Indicates the overall statistical significance of the regression model. |
Such models, derived from machine learning and statistical methods, are invaluable for the virtual screening of new tetrahydroisoquinoline derivatives and for guiding the synthesis of novel compounds with potentially improved activities.
Metabolism and Biotransformation Pathways
Identification of Metabolic Pathways in Biological Systems
The biotransformation of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is anticipated to proceed through several key metabolic pathways, principally mediated by hepatic enzymes. The structural features of the molecule—namely the N-methyl group and the methoxy (B1213986) group attached to the aromatic ring—are the primary sites for metabolic attack.
Two major pathways are hypothesized based on the metabolism of analogous compounds:
N-Demethylation: This is a common metabolic route for N-methylated alkaloids. researchgate.netnih.gov This process involves the removal of the methyl group from the nitrogen atom, leading to the formation of the corresponding secondary amine, 8-Methoxy-1,2,3,4-tetrahydroisoquinoline. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
O-Demethylation: The methoxy group on the aromatic ring is also a likely target for metabolism. taylorandfrancis.comcambridge.org This reaction, also frequently mediated by CYP enzymes, involves the cleavage of the methyl group from the oxygen atom, resulting in the formation of a hydroxyl group. This would produce 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol.
Further metabolic transformations could involve hydroxylation of the aromatic or aliphatic portions of the molecule, although these are generally considered secondary pathways for this class of compounds.
Characterization of Metabolites and Their Biological Activity
The primary metabolites expected from the biotransformation of this compound are its N-demethylated and O-demethylated derivatives. The biological activities of these metabolites are of significant interest as they may differ from the parent compound.
For instance, the N-demethylated metabolite of laudanosine (B1674548), a structurally related dimethoxy-N-methyl-tetrahydroisoquinoline, is tetrahydropapaverine. cambridge.org While laudanosine itself exhibits certain neurological effects, its metabolites may possess different pharmacological profiles. cambridge.orgnih.govwikipedia.org
The biological activity of hydroxylated THIQ derivatives has been a subject of investigation. The introduction of a hydroxyl group, as would occur through O-demethylation, can significantly alter the compound's interaction with biological targets. researchgate.net
Table 1: Predicted Primary Metabolites and Their Potential Biological Significance
| Metabolite Name | Metabolic Pathway | Potential Biological Activity |
| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | N-Demethylation | Altered receptor binding affinity and central nervous system effects compared to the parent compound. |
| 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol | O-Demethylation | Modified pharmacological profile due to the introduction of a polar hydroxyl group, potentially affecting solubility and target interaction. |
Enzymatic Systems Involved in Biotransformation
The primary enzymatic system responsible for the metabolism of a vast array of xenobiotics, including alkaloids like this compound, is the cytochrome P450 (CYP) superfamily of enzymes . nih.govsemanticscholar.org These heme-containing monooxygenases are predominantly located in the liver and are responsible for catalyzing oxidative reactions. nih.gov
Based on studies of analogous compounds with methoxy and N-methyl functionalities, several CYP isoforms are likely involved in the metabolism of this compound:
CYP Isoforms in O-Demethylation: Research on the O-demethylation of various methoxy-substituted compounds has implicated several CYP enzymes. For example, studies on methoxyflavones have shown that CYP1A2, CYP1B1, and CYP2A13 are active in catalyzing this reaction. taylorandfrancis.com
CYP Isoforms in N-Demethylation: The N-dealkylation of amines is a well-established role of CYP enzymes. researchgate.netnih.gov While the specific isoforms responsible for the N-demethylation of this particular THIQ are not definitively identified, CYP3A4 and CYP2D6 are commonly involved in the metabolism of many nitrogen-containing drugs.
The liver is the principal organ for the clearance of related compounds like laudanosine, further supporting the central role of hepatic CYP enzymes in the biotransformation of this compound. taylorandfrancis.comnih.gov
Table 2: Potential Cytochrome P450 Isoforms in the Biotransformation of this compound
| Metabolic Reaction | Implicated CYP Isoforms (based on analogous compounds) |
| O-Demethylation | CYP1A2, CYP1B1, CYP2A13 |
| N-Demethylation | CYP3A4, CYP2D6 (and other isoforms) |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of synthetic compounds, providing the means to separate the target molecule from starting materials, byproducts, and other impurities. The choice of technique depends on the compound's volatility, polarity, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like tetrahydroisoquinolines. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analyte between the two phases.
For the analysis of related tetrahydroisoquinoline compounds, specific methods involve gradient elution systems, typically using water and a more organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. google.comsacredcacti.com Detection is commonly achieved using a UV detector, as the aromatic ring of the isoquinoline (B145761) core exhibits strong absorbance. google.com
While a specific, standardized HPLC method for 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is not detailed in the available literature, the following table outlines typical conditions used for closely related analogs, which would serve as a starting point for method development. google.com
| Parameter | Method A | Method B |
| Column | ACE 5-C18 300 (4.6 x 150 mm) | Supelco Astec Chirobiotic™ T (4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% TFA | 20 mM NH₄OAc pH 4 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV at 280 nm | UV at 230 nm |
| Mode | Gradient | Isocratic (70:30) |
| Temperature | 30 °C | 30 °C |
This table presents example HPLC conditions used for related tetrahydroisoquinoline compounds and serves as a guide for method development. google.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with lower volatility or those containing polar functional groups, such as the secondary amine in tetrahydroisoquinolines, derivatization is often necessary to increase volatility and prevent peak tailing. google.com A common approach involves converting the amine to a less polar derivative, such as a carbamate. google.com For instance, derivatization with (-)-(1R)-menthyl chloroformate can produce diastereomeric carbamates that are resolvable on a standard achiral GC column, allowing for enantiomeric purity assessment. google.com
The analysis is typically performed on a capillary column (e.g., Varian VF-1) with a flame-ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). google.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than traditional HPLC systems. This results in substantially increased resolution, sensitivity, and speed of analysis. Although specific UPLC methods for this compound are not prominently published, the technique is highly suitable for its analysis. The principles of separation are analogous to HPLC, but the enhanced efficiency of UPLC allows for faster purity assessments and more complex mixture analysis, making it an invaluable tool for high-throughput screening and quality control in synthetic chemistry.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, etc.)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear as a multiplet system in the aromatic region (approx. δ 6.5-7.2 ppm). The protons on the saturated heterocyclic ring (at positions C1, C3, and C4) would appear as multiplets in the aliphatic region (approx. δ 2.5-3.8 ppm). The methoxy (B1213986) (OCH₃) and N-methyl (NCH₃) groups would each give rise to a sharp singlet, typically around δ 3.8 ppm and δ 2.4 ppm, respectively.
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the tetrahydroisoquinoline ring would appear further upfield (approx. δ 25-60 ppm). The methoxy and N-methyl carbons would have characteristic signals around δ 55 ppm and δ 45 ppm, respectively.
The following tables detail the predicted chemical shifts for this compound based on its structure and data from analogous compounds.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C5-H, C6-H, C7-H) | 6.6 - 7.1 | Multiplet (m) |
| Methylene (C1-H₂) | ~3.5 | Singlet (s) or AB quartet |
| Methylene (C3-H₂) | ~2.7 | Triplet (t) |
| Methylene (C4-H₂) | ~2.9 | Triplet (t) |
| Methoxy (O-CH₃) | ~3.8 | Singlet (s) |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Quaternary (C4a, C8, C8a) | 125 - 158 |
| Aromatic CH (C5, C6, C7) | 110 - 128 |
| Methylene (C1) | ~55 |
| Methylene (C3) | ~50 |
| Methylene (C4) | ~28 |
| Methoxy (O-CH₃) | ~55 |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of individual components within a mixture.
The molecular formula for this compound is C₁₁H₁₅NO. Using high-resolution mass spectrometry (HRMS), its exact monoisotopic mass can be determined, which is a critical step in confirming its identity. In soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion, [M+H]⁺.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the precursor ion ([M+H]⁺) is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecular structure. For tetrahydroisoquinolines, fragmentation often involves cleavage of the bonds within the heterocyclic ring, providing valuable data for structural confirmation. The analysis of precursors and derivatives of the target compound by LC-MS is a common practice in synthetic chemistry to monitor reaction progress and confirm product formation. google.com
Key Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Monoisotopic Mass | 177.1154 g/mol |
| Expected [M+H]⁺ (ESI) | m/z 178.1226 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint based on the functional groups present. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the aromatic ring, the aliphatic heterocyclic ring, the methoxy group, and the N-methyl group.
Key expected IR absorption bands include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the hydrogen atoms attached to the benzene ring.
Aliphatic C-H Stretching: Strong absorptions are expected between 3000-2800 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ and N-CH₃ groups of the tetrahydroisoquinoline ring.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O (Aryl Ether) Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is anticipated. This typically appears as two distinct bands for asymmetric and symmetric stretching, usually around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.
C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine within the ring is expected in the fingerprint region, typically around 1250-1020 cm⁻¹.
No specific Raman spectroscopy data for this compound was identified in the reviewed literature. However, Raman analysis would be expected to complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often more prominent in Raman spectra.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000 - 2800 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 |
| Aliphatic C-N | Stretching | 1250 - 1020 |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring. The spectrum of the closely related N-methyl-1,2,3,4-tetrahydroisoquinoline shows characteristic absorption bands related to π → π* transitions of the aromatic system. nist.gov
For this compound, two main absorption bands are expected, analogous to other substituted benzenes:
An intense band at shorter wavelengths (around 200-220 nm), corresponding to the primary π → π* (E2-band) transition.
A less intense band at longer wavelengths (around 260-280 nm), corresponding to the secondary π → π* (B-band) transition. The methoxy substituent (an auxochrome) on the aromatic ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to the unsubstituted tetrahydroisoquinoline.
| Electronic Transition | Expected λmax (nm) | Description |
|---|---|---|
| π → π* (E2-band) | ~210 - 225 | Primary aromatic absorption, high intensity. |
| π → π* (B-band) | ~270 - 285 | Secondary aromatic absorption, lower intensity, shows fine structure. |
Data are estimated based on the spectrum of N-methyl-1,2,3,4-tetrahydroisoquinoline and typical substituent effects. nist.gov
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been published, analysis of related structures, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532) trihydrate, provides significant insight into its expected molecular geometry and packing. researchgate.net
The core tetrahydroisoquinoline ring system is not planar. The saturated portion of the ring is expected to adopt a half-chair conformation to minimize steric strain. The bond lengths and angles would be consistent with standard values for sp³ hybridized carbon and nitrogen atoms and sp² hybridized aromatic carbons. For example, C-N and C-C single bond lengths are typically in the range of 1.45-1.55 Å, while aromatic C-C bonds are approximately 1.39 Å. researchgate.netresearchgate.net
In the solid state, intermolecular forces would dictate the crystal packing. Although the tertiary amine cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules like water, an extensive hydrogen-bonding network can be formed. researchgate.net The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice.
| Structural Parameter | Expected Value / Feature | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic or Triclinic (Common for similar molecules) | 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate researchgate.net |
| Space Group | P2₁/c (Common centrosymmetric group) | 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate researchgate.net |
| Heterocyclic Ring Conformation | Half-Chair | General Tetrahydroisoquinolines researchgate.netresearchgate.net |
| N-C(sp³) Bond Length | ~1.47 Å | General Tetrahydroisoquinolines researchgate.net |
| C(sp³)-C(sp³) Bond Length | ~1.52 Å | General Tetrahydroisoquinolines researchgate.net |
| Intermolecular Interactions | Hydrogen bonding (N as acceptor), π-π stacking | 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate researchgate.net |
Bioanalytical Method Development for Quantitative Analysis
The quantitative analysis of this compound in biological matrices such as plasma, blood, brain, and liver tissue is crucial for pharmacokinetic and metabolic studies. The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods offer high sensitivity, specificity, and throughput.
Development of a robust bioanalytical method involves several key steps:
Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or methyl-tert-butyl ether, and solid-phase extraction (SPE). nih.govresearchgate.net
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used. A C18 column is commonly employed to separate the analyte from endogenous components. researchgate.net The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), run under either isocratic or gradient elution.
Mass Spectrometric Detection: Detection is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard. nih.govresearchgate.net
Method validation is performed according to regulatory guidelines (e.g., FDA) and includes assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability. nih.govresearchgate.net
| Parameter | Typical Method/Condition for Tetrahydroisoquinolines |
|---|---|
| Biological Matrix | Human Plasma, Blood, Brain, Liver Tissue nih.govresearchgate.net |
| Sample Preparation | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE) nih.govnih.gov |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) researchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid researchgate.net |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.5 - 2.5 ng/mL) nih.gov |
| Linear Range | ~1 - 500 ng/mL researchgate.net |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Receptor Interactions
No molecular docking studies investigating the binding affinity and interaction patterns of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline with specific biological targets have been reported. While research exists for other derivatives of the tetrahydroisoquinoline (THIQ) scaffold, detailing their interactions with receptors such as KRas, VEGF, and HIV-1 reverse transcriptase, this specific compound has not been the subject of such investigations.
Molecular Dynamics Simulations
There are no published molecular dynamics simulations that analyze the conformational stability, dynamic behavior, or binding free energies of this compound in complex with any protein or biological molecule. Studies on other THIQ-containing molecules have utilized molecular dynamics to assess their stability in receptor binding sites, but data for the title compound is not available.
Quantum Chemical Calculations for Electronic Properties
No research articles or datasets were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties of this compound. Consequently, information regarding its HOMO-LUMO gap, molecular electrostatic potential, and other electronic descriptors is not available.
In Silico Prediction of Biological Activity and ADME Properties
A specific in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound has not been published. While numerous computational tools and web servers are available for predicting ADME profiles, the results for this particular compound have not been reported in the scientific literature. Therefore, no data tables on its predicted physicochemical properties, pharmacokinetic characteristics, or drug-likeness can be provided.
Emerging Therapeutic Applications and Future Research Directions Preclinical Focus
Development of Novel Analogs with Enhanced Target Specificity and Potency
A primary direction in the preclinical development of 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the strategic synthesis of novel analogs to improve their interaction with specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the molecular modifications necessary to enhance both potency and selectivity. rsc.org
Researchers have synthesized and evaluated numerous THIQ analogs for a variety of therapeutic targets. For instance, the synthesis of 5,8-disubstituted THIQ derivatives has yielded compounds with significant inhibitory activity against Mycobacterium tuberculosis. nih.govnih.gov SAR studies in this area have shown that potency is often linked to increased lipophilicity and that specific substituents at various positions on the THIQ core are critical for target engagement. For example, an N-methylpiperazine group at the 8-position was found to be a preferred substituent. nih.gov
Another area of active research is the development of THIQ-based inhibitors for cancer-related targets. Studies have explored THIQ derivatives as anti-angiogenesis and anti-cancer agents, with some compounds showing significant inhibition of targets like KRas. nih.gov Molecular docking studies help to elucidate the binding modes of these analogs within the target's active site, revealing key interactions that contribute to their inhibitory activity. nih.gov For example, in the development of factor Xa inhibitors, novel 2,7-disubstituted tetrahydroisoquinoline derivatives were designed and synthesized, with some exhibiting potent and selective inhibitory activity. nih.gov
The process often involves iterative cycles of design, synthesis, and biological testing. For example, starting from a known THIQ scaffold, medicinal chemists introduce various functional groups at different positions of the tetrahydroisoquinoline ring system. These modifications can influence the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which can affect its binding affinity and specificity for a target protein. researchgate.net The resulting analogs are then screened in vitro to assess their activity and selectivity. Promising candidates from these initial screens may then advance to further preclinical evaluation.
Polypharmacology and Multi-Target Directed Ligand Design
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. elsevierpure.com This has led to a growing interest in polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. elsevierpure.comwiley.com The tetrahydroisoquinoline scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs) due to its structural versatility. nih.gov
The design of MTDLs often involves integrating pharmacophoric elements from known ligands of different targets into a single molecule. This strategy aims to achieve a synergistic therapeutic effect or to address multiple facets of a complex disease with a single compound. bohrium.com For complex diseases, designing drugs with a specific multi-target profile is a significant challenge in medicinal chemistry. nih.gov
In the context of THIQ derivatives, researchers are exploring their potential to simultaneously interact with targets involved in interconnected pathological pathways. For example, in cancer therapy, an MTDL might be designed to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. Computational methods play a significant role in the rational design of these multitargeted therapeutics. elsevierpure.com
Exploration of Unconventional Biological Activities (Preclinical)
While the primary therapeutic targets of tetrahydroisoquinolines are often related to cancer and infectious diseases, preclinical research is uncovering a range of unconventional biological activities for this class of compounds. rsc.orgnuph.edu.ua These explorations open up new potential therapeutic applications for derivatives of this compound.
Recent studies have investigated the antimicrobial properties of novel THIQ analogs. For instance, certain derivatives have been evaluated for their antibacterial activity against various pathogenic strains, with some showing promising results. rsc.org The mechanism of action for these antimicrobial effects is an area of ongoing investigation.
Furthermore, some THIQ derivatives have been found to possess anti-inflammatory properties. nuph.edu.ua Research in this area includes evaluating their ability to inhibit enzymes involved in the inflammatory cascade. For example, newly synthesized THIQ derivatives have been identified as potent inhibitors of microsomal prostaglandin E synthase 1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandins. tandfonline.com
The discovery of these unconventional activities is often facilitated by broad-based screening of compound libraries against a diverse panel of biological targets. These findings highlight the therapeutic versatility of the tetrahydroisoquinoline scaffold and suggest that its full potential may extend beyond its currently established applications.
Bridging Research Gaps and Addressing Challenges in Tetrahydroisoquinoline Research
Despite the significant therapeutic potential of tetrahydroisoquinolines, several research gaps and challenges remain to be addressed to facilitate their translation into clinical applications.
One of the primary challenges lies in the synthesis of these molecules, particularly the creation of specific stereoisomers. Many biological targets are chiral, and different enantiomers of a THIQ derivative can have vastly different pharmacological activities. Developing efficient and stereoselective synthetic methods is therefore a critical area of research. acs.org The development of novel catalytic systems and asymmetric synthesis strategies is essential to overcome this hurdle. researchgate.net
Another significant challenge is achieving high target selectivity to minimize off-target effects. nih.gov While polypharmacology can be a deliberate strategy, unintended interactions with other biological molecules can lead to adverse effects. A deep understanding of the structure-activity relationships is necessary to design analogs with improved selectivity profiles. nih.gov
Furthermore, a comprehensive understanding of the mechanism of action for many THIQ derivatives is still lacking. While a compound may show potent activity in a screening assay, elucidating the precise molecular interactions and downstream cellular effects is crucial for its further development. This requires a combination of biochemical, biophysical, and cell-based assays.
Finally, optimizing the pharmacokinetic properties of THIQ analogs is another key challenge. Issues related to solubility, metabolic stability, and oral bioavailability can hinder the development of promising compounds. researchgate.net Addressing these challenges requires a multidisciplinary approach, combining expertise in synthetic chemistry, pharmacology, and computational modeling.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Tetrahydroisoquinolines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are being increasingly applied to the development of tetrahydroisoquinoline-based therapeutics. mednexus.orgmdpi.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions, thereby accelerating various stages of drug development. springernature.comnih.gov
One of the key applications of AI in this field is in virtual screening and hit identification. nih.gov Machine learning models can be trained on large libraries of known compounds and their biological activities to predict the potential of new, untested THIQ analogs to interact with a specific target. This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources.
AI is also being used to develop quantitative structure-activity relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, providing valuable insights for the design of more potent and selective analogs. mdpi.com
Furthermore, generative AI models are being explored for the de novo design of novel THIQ-based molecules with desired pharmacological properties. These models can learn the underlying principles of molecular design from existing data and generate entirely new chemical structures that are optimized for a specific therapeutic target or a multi-target profile.
Molecular docking and dynamics simulations, often enhanced by machine learning, are used to predict the binding affinity and mode of interaction of THIQ derivatives with their target proteins. tandfonline.commdpi.comresearchgate.net These computational studies provide a detailed view of the molecular interactions at the atomic level, guiding the rational design of new analogs. tandfonline.comscispace.com
Despite the promise of AI and ML, challenges such as the need for large, high-quality datasets and the interpretability of complex models remain. mednexus.org However, the continued development and application of these technologies are expected to significantly accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline?
Methodological Answer: The synthesis typically involves cyclization of precursor molecules. A widely used approach includes:
- Step 1: Alkylation of a methoxy-substituted benzaldehyde derivative with a methylamine precursor to form an intermediate Schiff base.
- Step 2: Bischler–Napieralski cyclization under acidic conditions (e.g., POCl₃ or PPA) to construct the tetrahydroisoquinoline core .
- Step 3: Reduction of the intermediate imine using catalysts like Pd/C or NaBH₄ to yield the saturated tetrahydroisoquinoline structure .
- Step 4: Introduction of the methyl group at the 2-position via reductive alkylation or nucleophilic substitution .
Key Considerations: Optimize reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity to enhance yield. Purity is often achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can spectroscopic methods confirm the structure of 8-Methoxy-2-methyl-tetrahydroisoquinoline?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic signals:
- Methoxy group: Singlet at ~3.8 ppm (¹H); ~55 ppm (¹³C).
- Methyl group on the 2-position: Triplet at ~1.2 ppm (¹H); ~20 ppm (¹³C).
- Aromatic protons: Split signals in the 6.5–7.5 ppm range (¹H) .
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 191 (M⁺) and fragmentation patterns corresponding to loss of methoxy (–OCH₃, m/z 45) or methyl groups (–CH₃, m/z 15) .
- IR Spectroscopy: Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) .
Advanced Research Questions
Q. How can Bischler–Napieralski cyclization be optimized for synthesizing 8-Methoxy-2-methyl derivatives?
Methodological Answer:
- Catalyst Selection: Use polyphosphoric acid (PPA) over POCl₃ for higher regioselectivity in methoxy-substituted precursors .
- Solvent Effects: Polar aprotic solvents (e.g., DCE) improve cyclization efficiency by stabilizing intermediates .
- Temperature Control: Maintain 90–100°C to minimize side reactions (e.g., over-oxidation) while ensuring complete ring closure .
- Substituent Compatibility: Protect the methoxy group with acetyl if competing reactions (e.g., demethylation) occur under strong acidic conditions .
Q. What strategies resolve enantiomers of 8-Methoxy-2-methyl-tetrahydroisoquinoline for pharmacological studies?
Methodological Answer:
- Chiral Chromatography: Use HPLC with a Chiralpak® AD-H column and hexane/isopropanol (90:10) mobile phase. Retention times vary by 2–3 minutes for enantiomers .
- Stereoselective Synthesis: Employ Evans’ oxazolidinone auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts to generate enantiopure products .
- Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomeric salts .
Q. How do substitution patterns (e.g., methoxy position) affect biological activity in tetrahydroisoquinolines?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- 8-Methoxy vs. 7-Methoxy: 8-Methoxy derivatives show higher blood-brain barrier penetration due to reduced steric hindrance, enhancing CNS activity .
- Methyl Group at 2-Position: Enhances lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., HDAC inhibition ).
- Experimental Validation:
- Conduct in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) comparing analogs with varying substituents .
- Use molecular docking to predict binding affinities to targets like serotonin receptors or HDAC isoforms .
Q. What analytical methods ensure purity and stability of 8-Methoxy-2-methyl-tetrahydroisoquinoline in long-term studies?
Methodological Answer:
- HPLC-PDA: Monitor degradation products (e.g., oxidation at the methoxy group) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months. Degradation >5% indicates need for antioxidant additives (e.g., BHT) .
- Karl Fischer Titration: Quantify water content (<0.1% w/w) to prevent hydrolysis .
Contradictions and Considerations
- Synthesis Yield Variability: reports higher yields using ω-bromo esters, while emphasizes tert-butanol as a critical solvent. Researchers should test both approaches based on precursor availability.
- Biological Activity: While highlights antimicrobial potential, focuses on HDAC inhibition. Target-specific assays are recommended to clarify mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
